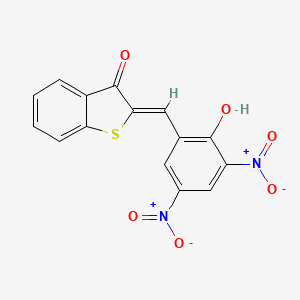
(2Z)-2-(2-hydroxy-3,5-dinitrobenzylidene)-1-benzothiophen-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Z)-1-(2-HYDROXY-3,5-DINITROPHENYL)METHYLIDENE]-1-BENZOTHIOPHEN-3-ONE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzothiophene core with a hydroxy-dinitrophenyl group, making it a subject of interest in synthetic chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-1-(2-HYDROXY-3,5-DINITROPHENYL)METHYLIDENE]-1-BENZOTHIOPHEN-3-ONE typically involves the reaction of 2-hydroxy-3,5-dinitrobenzaldehyde with 1-benzothiophene-3-one under specific conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Z)-1-(2-HYDROXY-3,5-DINITROPHENYL)METHYLIDENE]-1-BENZOTHIOPHEN-3-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups results in the formation of amino derivatives .
Applications De Recherche Scientifique
2-[(Z)-1-(2-HYDROXY-3,5-DINITROPHENYL)METHYLIDENE]-1-BENZOTHIOPHEN-3-ONE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical sensors
Mécanisme D'action
The mechanism of action of 2-[(Z)-1-(2-HYDROXY-3,5-DINITROPHENYL)METHYLIDENE]-1-BENZOTHIOPHEN-3-ONE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes or receptors involved in biological processes. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-3,5-dinitropyridine: Shares similar structural features and chemical properties.
4-Hydroxy-3,5-dimethoxyphenyl derivatives: Known for their biological activities and synthetic applications
Propriétés
Formule moléculaire |
C15H8N2O6S |
|---|---|
Poids moléculaire |
344.3 g/mol |
Nom IUPAC |
(2Z)-2-[(2-hydroxy-3,5-dinitrophenyl)methylidene]-1-benzothiophen-3-one |
InChI |
InChI=1S/C15H8N2O6S/c18-14-8(5-9(16(20)21)7-11(14)17(22)23)6-13-15(19)10-3-1-2-4-12(10)24-13/h1-7,18H/b13-6- |
Clé InChI |
XWMTZTCOGLBDPZ-MLPAPPSSSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=O)/C(=C/C3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])O)/S2 |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C(=CC3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])O)S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-({N'-[(3Z)-2-Oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-N-[4-(propan-2-YL)phenyl]benzenesulfonamide](/img/structure/B11117802.png)
![N-({N'-[(E)-[2-(Benzyloxy)-5-bromophenyl]methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide](/img/structure/B11117804.png)
![5-oxo-5-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}pentanoic acid](/img/structure/B11117811.png)
![Ethyl 7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11117816.png)

![[4-bromo-2-[(E)-[[2-[(2-fluorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] (E)-3-(furan-2-yl)prop-2-enoate](/img/structure/B11117836.png)
![2-(2-Fluorophenyl)-1-[4-(furan-2-ylcarbonyl)piperazin-1-yl]ethanone](/img/structure/B11117837.png)

![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B11117840.png)

![2-bromo-N-{2-[(2Z)-2-(3-methylbutan-2-ylidene)hydrazinyl]-2-oxoethyl}benzamide (non-preferred name)](/img/structure/B11117857.png)
![{[(Adamantane-1-carbonyl)-amino]-methylsulfanyl}-acetic acid](/img/structure/B11117859.png)
![N'-[(E)-(2-Hydroxy-5-nitrophenyl)methylidene]-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B11117873.png)
![2-{4-[(3,4-dimethylphenyl)sulfamoyl]-2-methylphenoxy}-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B11117874.png)
